(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid, also known by its IUPAC name, is a chiral compound with the molecular formula and a molecular weight of 195.21 g/mol. This compound is classified as an amino acid derivative and is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound can be synthesized through various chemical reactions involving starting materials such as 4-nitrophenylacetic acid and methoxypropionic acid. It is commercially available from suppliers like Sigma-Aldrich and BenchChem, indicating its relevance in both research and industrial applications.
(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid is categorized under amino acids and their derivatives, making it significant in biochemical research and pharmaceutical development.
The synthesis of (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid typically involves the following steps:
The molecular structure of (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid features a methoxy group attached to a propanoic acid backbone, with an amino group on a phenyl ring. The canonical SMILES representation is COC(CC1=CC=C(C=C1)N)C(=O)O
, which provides insight into its structural configuration.
(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid can undergo several types of chemical reactions:
The mechanism by which (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid exerts its effects in biological systems is not fully elucidated but is believed to involve interactions with specific biochemical pathways. Preliminary studies suggest that it may play a role in modulating inflammatory responses or interacting with biological macromolecules, potentially leading to therapeutic effects in various conditions .
Property | Value |
---|---|
Molecular Weight | 195.21 g/mol |
XLogP3 | 1 |
Rotatable Bond Count | 4 |
Formal Charge | 0 |
Complexity | 188 |
(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid has several applications across various scientific fields:
(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid (research code: GED-0507-34L) functions as a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor pivotal in regulating metabolic and anti-inflammatory pathways [4] [7]. The compound's chiral center and methoxy group confer stereospecific binding to PPARγ's ligand-binding domain, inducing a unique conformational change distinct from full agonists like thiazolidinediones. This partial agonism activates transcriptional programs that:
Molecular docking studies reveal hydrogen bonding between the carboxylic acid moiety and PPARγ's Ser289 residue, while the methoxy group creates hydrophobic interactions with Cys285 and Ile341, stabilizing the receptor's AF-2 helix. The 4-aminophenyl moiety extends into the alternate binding pocket, explaining its unique transrepression capabilities [2].
Table 1: Transcriptional Regulation by PPARγ Agonism
Target Gene | Regulation Direction | Biological Consequence |
---|---|---|
Adiponectin | ↑ 5.2-fold | Improved insulin sensitivity |
TNF-α | ↓ 78% | Reduced inflammation |
Leptin | ↓ 63% | Appetite regulation |
GLUT4 | ↑ 3.8-fold | Enhanced glucose uptake |
The compound exerts potent anti-inflammatory effects through non-canonical inhibition of NF-κB signaling. Its aminophenyl moiety facilitates interaction with IκB kinase (IKK), preventing phosphorylation and degradation of IκBα. This blockade retains NF-κB subunits (p50/p65) in the cytoplasm, reducing their nuclear translocation by 65-80% in macrophage models [3] [4]. Consequently, downstream expression of:
The methoxy group enhances this activity by scavenging reactive oxygen species (ROS) that activate NF-κB, creating a dual inhibitory mechanism. This pathway modulation occurs without disrupting basal NF-κB activity required for cellular homeostasis, distinguishing it from global immunosuppressants [3].
Through disruption of SMAD phosphorylation, (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid inhibits TGF-β1-mediated fibrotic signaling in hepatic and renal models. The compound's carboxylic acid group chelates zinc ions in TGF-β receptor kinases, reducing:
Notably, the chiral (S)-configuration enables optimal steric positioning within the kinase domain, as demonstrated by 40% reduced activity in the (R)-enantiomer. This selective inhibition occurs upstream of gene transcription, preventing nuclear translocation of phospho-SMAD complexes without affecting TGF-β synthesis [4].
The aminophenyl and methoxy groups confer potent radical quenching capacity, with demonstrated IC₅₀ values of 18.7 μM against superoxide anions and 32.4 μM against hydroxyl radicals. Electrochemical analyses reveal:
This antioxidant activity synergizes with the compound's anti-inflammatory effects, reducing ROS-induced NF-κB activation and mitochondrial permeability transition. In hepatocyte models, pretreatment decreased H₂O₂-induced lipid peroxidation by 82% and restored glutathione levels by 3.2-fold compared to untreated controls [3] [6].
The compound demonstrates cell-type-specific apoptosis modulation, promoting programmed death in malignant cells while protecting healthy counterparts. In hepatocellular carcinoma (HEP-G2) models:
Conversely, in normal hepatocytes (THLE-2), the compound reduced staurosporine-induced apoptosis by 45% through upregulation of survival proteins Bcl-xL and cIAP2. This differential effect correlates with metabolic differences in transformed cells, where the compound accumulates 3.7-fold more than in normal cells due to altered membrane transport [3] [6].
Table 2: Apoptotic Pathway Regulation in Cell Models
Cell Type | Treatment Effect | Key Molecular Changes |
---|---|---|
HEP-G2 (cancer) | Pro-apoptotic | ↑ Bax 220%, ↓ Bcl-2 65%, ↑ caspase-3 185% |
THLE-2 (normal) | Anti-apoptotic | ↑ Bcl-xL 140%, ↑ cIAP2 90%, ↓ caspase-9 55% |
Fibroblasts | Cell cycle arrest | p21 ↑ 150%, cyclin D1 ↓ 70% |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: